molecular formula C12H21N3O B2745442 N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide CAS No. 1311477-89-0

N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B2745442
CAS No.: 1311477-89-0
M. Wt: 223.32
InChI Key: ISCUHNYSQBKTFX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide is a synthetic organic compound characterized by its unique diazepane ring structure

Properties

IUPAC Name

N,N-dimethyl-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-4-6-14-7-5-8-15(10-9-14)11-12(16)13(2)3/h1H,5-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCUHNYSQBKTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide typically involves the following steps:

    Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,4-diazepane ring. This can be achieved through a condensation reaction between a diamine and a dihalide under basic conditions.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via an alkylation reaction using a suitable alkyne precursor.

    Acetamide Formation: The final step involves the acylation of the diazepane ring with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide exhibits promising anticancer properties. Research has shown that compounds with similar structural motifs can selectively inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have been tested against human cancer cells, showing significant cytotoxicity while sparing normal cells .

Case Study:
In a study published in the Journal of Medicinal Chemistry, a derivative of this compound demonstrated a percent growth inhibition (PGI) of 86% against the OVCAR-8 ovarian cancer cell line, indicating strong potential for further development as an anticancer agent .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary investigations indicate that it may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could enhance cholinergic neurotransmission, providing therapeutic benefits for cognitive disorders .

Synthesis and Modification

The synthesis of this compound involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. Various synthetic pathways have been explored to optimize yield and purity.

Synthesis Overview:
The synthesis typically involves:

  • Formation of the diazepane ring through cyclization reactions.
  • Alkylation with propynyl groups to introduce the alkyne functionality.
  • Dimethylation to achieve the final acetamide structure.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Compounds with similar structures have exhibited significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could be developed into a novel antimicrobial agent.

Data Table: Antimicrobial Activity

PathogenMIC (µg/mL)
Escherichia coli128
Staphylococcus aureus256

Future Research Directions

Given its multifaceted applications, future research on this compound should focus on:

  • Mechanistic Studies: Understanding the exact biological mechanisms underlying its anticancer and antimicrobial activities.
  • Structure–Activity Relationship (SAR): Exploring modifications to enhance efficacy and selectivity.
  • Preclinical Trials: Conducting extensive in vivo studies to evaluate safety and effectiveness before clinical trials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows for high-affinity binding to these targets, modulating their activity and resulting in the desired biological or chemical effect. The prop-2-yn-1-yl group may also play a role in enhancing the compound’s binding specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]propionamide: Contains a propionamide group.

Uniqueness

N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group enhances its potential for targeted interactions, making it a valuable compound for various applications.

Biological Activity

N,N-Dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly as an orexin receptor antagonist. This article explores its synthesis, biological activity, and relevant research findings.

The synthesis of this compound typically involves the alkylation of 1,4-diazepane derivatives with appropriate acylating agents. The chemical structure includes a diazepane ring, which is known for its pharmacological significance.

Orexin Receptor Antagonism

Research indicates that compounds similar to this compound exhibit antagonistic activity at orexin receptors (OX1R and OX2R). Orexin receptors play a crucial role in regulating sleep-wake cycles and energy homeostasis. Antagonists of these receptors are being investigated for their potential in treating sleep disorders and obesity.

Table 1: Biological Activity of Orexin Receptor Antagonists

Compound NameReceptor TypeActivityReference
This compoundOX1R/OX2RAntagonist
Other Diazepane DerivativesOX1R/OX2RVarying Antagonistic Effects

Anticonvulsant Activity

In studies involving anticonvulsant activity, compounds with similar structural features have been evaluated using models such as the maximal electroshock (MES) test. While specific data on this compound is limited, related compounds have shown promise in reducing seizure activity.

Case Study: Anticonvulsant Screening
A study synthesized various N-substituted acetamides and assessed their anticonvulsant properties. The results indicated that certain derivatives exhibited significant protective effects against seizures in animal models, suggesting a potential therapeutic application for compounds with similar structures.

Table 2: Summary of Anticonvulsant Activity

Compound NameTest ModelDose (mg/kg)Efficacy (%)Reference
Compound AMES10080
Compound BPTZ30075

The mechanism by which this compound exerts its biological effects likely involves modulation of neurotransmitter systems. As an orexin receptor antagonist, it may inhibit the action of orexins in the central nervous system, thus influencing sleep patterns and potentially reducing seizure susceptibility.

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